SIN-1 hydrochloride SIN-1 hydrochloride Releases NO, superoxide and peroxynitrite under physiological conditions. Potent vasodilator and inhibitor of platelet aggregation. Active metabolite of molsidomine. Protective in myocardial ischemia-reperfusion. Orally active.
As the active metabolite of molsidomine, SIN-1 (chloride) is a potent vasorelaxant and inhibitor of platelet aggregation. It produces both NO and superoxide and can therefore be used to generate peroxynitrite under physiological conditions.
Nitric oxide (NO) donor. Generates both superoxide anion and nitric oxide that spontaneously form peroxynitrite. Platelet aggregation inhibitor. Guanylyl cyclase activator. Cytotoxic. Positive ionotropic. Vasodilator.

Brand Name: Vulcanchem
CAS No.: 16142-27-1
VCID: VC20749188
InChI: InChI=1S/C6H11N4O2.ClH/c7-6-5-10(8-12-6)9-1-3-11-4-2-9;/h5H,1-4,7H2;1H/q+1;/p-1
SMILES: C1COCCN1[N+]2=NOC(=C2)N.[Cl-]
Molecular Formula: C6H11ClN4O2
Molecular Weight: 206.63 g/mol

SIN-1 hydrochloride

CAS No.: 16142-27-1

Cat. No.: VC20749188

Molecular Formula: C6H11ClN4O2

Molecular Weight: 206.63 g/mol

* For research use only. Not for human or veterinary use.

SIN-1 hydrochloride - 16142-27-1

Description Releases NO, superoxide and peroxynitrite under physiological conditions. Potent vasodilator and inhibitor of platelet aggregation. Active metabolite of molsidomine. Protective in myocardial ischemia-reperfusion. Orally active.
As the active metabolite of molsidomine, SIN-1 (chloride) is a potent vasorelaxant and inhibitor of platelet aggregation. It produces both NO and superoxide and can therefore be used to generate peroxynitrite under physiological conditions.
Nitric oxide (NO) donor. Generates both superoxide anion and nitric oxide that spontaneously form peroxynitrite. Platelet aggregation inhibitor. Guanylyl cyclase activator. Cytotoxic. Positive ionotropic. Vasodilator.

CAS No. 16142-27-1
Molecular Formula C6H11ClN4O2
Molecular Weight 206.63 g/mol
IUPAC Name 3-morpholin-4-yloxadiazol-3-ium-5-amine;chloride
Standard InChI InChI=1S/C6H11N4O2.ClH/c7-6-5-10(8-12-6)9-1-3-11-4-2-9;/h5H,1-4,7H2;1H/q+1;/p-1
Standard InChI Key ZRFWHHCXSSACAW-UHFFFAOYSA-M
SMILES C1COCCN1[N+]2=NOC(=C2)N.[Cl-]
Canonical SMILES C1COCCN1[N+]2=NOC(=C2)N.[Cl-]
Appearance Assay:≥99%A crystalline solid

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